molecular formula C23H26N2O4S B12180356 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide

Cat. No.: B12180356
M. Wt: 426.5 g/mol
InChI Key: RUHZZWNOHNGRDY-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a phenylsulfonyl group, a pyrrole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a suitable alkyl halide.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting phenoxyacetic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide
  • 3-(phenylsulfonyl)-N2,5-dimethylpyrazolo[1,5-a]pyrimidin-2,7-diamines
  • N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a pyrrole ring with a phenylsulfonyl group and a phenoxyacetamide moiety

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H26N2O4S/c1-4-15-25-18(3)17(2)22(30(27,28)20-13-9-6-10-14-20)23(25)24-21(26)16-29-19-11-7-5-8-12-19/h5-14H,4,15-16H2,1-3H3,(H,24,26)

InChI Key

RUHZZWNOHNGRDY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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